Cas no 914637-93-7 (5H,6H,7H,8H,9H-imidazo1,2-aazepine-3-sulfonyl chloride)
5H,6H,7H,8H,9H-imidazo1,2-aazepine-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 6,7,8,9-tetrahydro-5h-imidazo[1,2-a]azepine-3-sulfonyl Chloride
- 6,7,8,9-TETRAHYDRO-5H-IMIDAZO[1,2-A]AZEPINE-3-SULPHONYL CHLORID
- 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride
- 5H,6H,7H,8H,9H-imidazo1,2-aazepine-3-sulfonyl chloride
- MFCD08235265
- AKOS006222956
- DTXSID901174271
- DB-350234
- 6,7,8,9-Tetrahydro-5H-imidazo-[1,2-a]azepine-3-sulfonyl chloride
- 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonylchloride
- 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride, AldrichCPR
- 914637-93-7
- 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonyl chloride
- EN300-154900
-
- MDL: MFCD08235265
- Inchi: 1S/C8H11ClN2O2S/c9-14(12,13)8-6-10-7-4-2-1-3-5-11(7)8/h6H,1-5H2
- InChI Key: KYMGLAHHJPRFFV-UHFFFAOYSA-N
- SMILES: ClS(C1=CN=C2CCCCCN21)(=O)=O
Computed Properties
- Exact Mass: 234.0229765Da
- Monoisotopic Mass: 234.0229765Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 60.3Ų
5H,6H,7H,8H,9H-imidazo1,2-aazepine-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR9018-1g |
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride |
914637-93-7 | 95% | 1g |
£320.00 | 2024-05-24 | |
| abcr | AB246655-1 g |
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride, 95%; . |
914637-93-7 | 95% | 1 g |
€399.50 | 2023-07-20 | |
| Chemenu | CM529337-1g |
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonyl chloride |
914637-93-7 | 95% | 1g |
$239 | 2022-03-01 | |
| abcr | AB246655-250mg |
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride, 95%; . |
914637-93-7 | 95% | 250mg |
€209.80 | 2025-04-15 | |
| abcr | AB246655-500mg |
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride, 95%; . |
914637-93-7 | 95% | 500mg |
€300.90 | 2025-04-15 | |
| abcr | AB246655-1g |
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride, 95%; . |
914637-93-7 | 95% | 1g |
€401.00 | 2025-04-15 | |
| abcr | AB246655-2.52,5g |
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride, 95%; . |
914637-93-7 | 95% | 2.52,5g |
€874.60 | 2024-04-16 | |
| Enamine | EN300-154900-50mg |
5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonyl chloride |
914637-93-7 | 50mg |
$671.0 | 2023-09-25 | ||
| Enamine | EN300-154900-100mg |
5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonyl chloride |
914637-93-7 | 100mg |
$703.0 | 2023-09-25 | ||
| Enamine | EN300-154900-250mg |
5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonyl chloride |
914637-93-7 | 250mg |
$735.0 | 2023-09-25 |
5H,6H,7H,8H,9H-imidazo1,2-aazepine-3-sulfonyl chloride Suppliers
5H,6H,7H,8H,9H-imidazo1,2-aazepine-3-sulfonyl chloride Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 5H,6H,7H,8H,9H-imidazo1,2-aazepine-3-sulfonyl chloride
5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonyl chloride (CAS No. 914637-93-7)
5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonyl chloride is a highly specialized organic compound with the CAS registry number 914637-93-7. This compound belongs to the class of heterocyclic sulfonamides and has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The molecule is characterized by its imidazoazepine ring system fused with a sulfonyl chloride group, which imparts it with distinct reactivity and functionality.
The imidazo[1,2-a]azepine moiety in 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonyl chloride is a bicyclic structure consisting of a five-membered imidazole ring fused to a seven-membered azepine ring. This arrangement creates a rigid and planar structure that is often associated with aromaticity and conjugation. The sulfonyl chloride group attached at the 3-position of the imidazole ring introduces electrophilic character to the molecule, making it highly reactive in nucleophilic substitution reactions. This reactivity is particularly useful in organic synthesis for forming sulfonamides or other sulfur-containing derivatives.
Recent studies have highlighted the potential of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonyl chloride as a building block in medicinal chemistry. Its ability to form stable sulfonamide bonds makes it an attractive candidate for drug design. Researchers have explored its use in creating bioactive molecules targeting various therapeutic areas such as cancer treatment and inflammation. For instance, derivatives of this compound have shown promising results in inhibiting key enzymes involved in cellular signaling pathways.
In addition to its role in drug discovery, 5H,6H,7H,8H,9H-imidazo[1,a]azepine-3-sulfonyl chloride has also found applications in materials science. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. Recent advancements have demonstrated its potential as a component in light-emitting diodes (LEDs) and solar cells due to its ability to facilitate charge transport and improve device efficiency.
The synthesis of 5-H-imidazo[1,a]azepine-3-sulfonyl chloride involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization reactions followed by sulfonation or direct coupling methods. The optimization of these processes has been a focus of recent research efforts to enhance yield and purity while minimizing environmental impact.
From an environmental standpoint,5-H-imidazo[1,a]azepine-3-sulfonyl chloride exhibits moderate stability under standard conditions but may undergo hydrolysis under certain pH levels or thermal conditions. Its environmental fate and toxicity profile are currently under investigation to ensure safe handling and disposal practices within industrial settings.
In conclusion,5-H-imidazo[1,a]azepine-3-sulfonyl chloride (CAS No. 914637-93-7) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure combined with reactive functional groups positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potential uses for this compound,the future of 5-H-imidazo[1,a]azepine-3-sulfonyl chloride looks promising indeed.
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